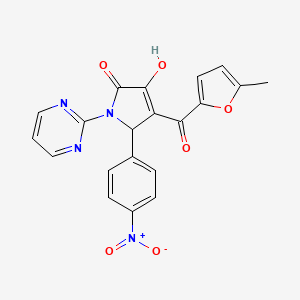
5-methyl-3-(1-methyl-2-pyridin-3-ylethyl)quinazolin-4(3H)-one
Overview
Description
5-methyl-3-(1-methyl-2-pyridin-3-ylethyl)quinazolin-4(3H)-one is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in drug discovery. This compound belongs to the class of quinazolinones, which have been known to exhibit a wide range of biological activities.
Mechanism of Action
The mechanism of action of 5-methyl-3-(1-methyl-2-pyridin-3-ylethyl)quinazolin-4(3H)-one is not fully understood. However, it has been suggested that this compound may act by inhibiting various enzymes and signaling pathways that are involved in cancer cell growth, glucose metabolism, and inflammation. For example, it has been reported to inhibit the activity of the enzyme glycogen synthase kinase 3β, which plays a critical role in the regulation of glucose metabolism and cell survival. It has also been found to inhibit the activation of nuclear factor-κB, a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively. This compound has been found to modulate various cellular pathways and processes that are involved in cancer cell growth, glucose metabolism, and inflammation. For example, it has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, two key enzymes involved in the apoptotic pathway. It has also been found to increase glucose uptake and utilization in skeletal muscle cells, which may contribute to its antidiabetic effects. Furthermore, it has been reported to reduce the levels of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-α in animal models of inflammation.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 5-methyl-3-(1-methyl-2-pyridin-3-ylethyl)quinazolin-4(3H)-one in lab experiments is its wide range of biological activities. This compound has been found to exhibit potent anticancer, antidiabetic, anti-inflammatory, and antiviral properties, making it a promising candidate for drug discovery. Additionally, the synthesis of this compound is relatively simple and can be carried out using standard laboratory equipment. However, one of the limitations of using this compound in lab experiments is its low solubility in aqueous solutions, which may limit its bioavailability and therapeutic efficacy.
Future Directions
There are several future directions for the research and development of 5-methyl-3-(1-methyl-2-pyridin-3-ylethyl)quinazolin-4(3H)-one. One of the areas of focus is the optimization of its pharmacokinetic and pharmacodynamic properties, which may improve its therapeutic efficacy and reduce its side effects. Additionally, the identification of its molecular targets and the elucidation of its mechanism of action may provide insights into the development of novel therapeutic agents. Furthermore, the exploration of its potential applications in other areas such as neurodegenerative diseases and infectious diseases may lead to the discovery of new drugs with improved efficacy and safety profiles.
Scientific Research Applications
The potential applications of 5-methyl-3-(1-methyl-2-pyridin-3-ylethyl)quinazolin-4(3H)-one in scientific research are vast. This compound has been found to exhibit a variety of biological activities, including anticancer, antidiabetic, anti-inflammatory, and antiviral properties. It has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. Additionally, it has been found to reduce blood glucose levels in diabetic animal models and exhibit anti-inflammatory effects in vivo. Furthermore, it has been reported to possess antiviral activity against herpes simplex virus type 1.
properties
IUPAC Name |
5-methyl-3-(1-pyridin-3-ylpropan-2-yl)quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-12-5-3-7-15-16(12)17(21)20(11-19-15)13(2)9-14-6-4-8-18-10-14/h3-8,10-11,13H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HURQREVQPZXYQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)N=CN(C2=O)C(C)CC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B3988716.png)
![4-[(4-butyl-1H-1,2,3-triazol-1-yl)methyl]-1-(2-thienylcarbonyl)piperidine](/img/structure/B3988720.png)
![N-(2,3-difluorophenyl)-3-{[methyl(tetrahydrofuran-2-ylmethyl)amino]methyl}benzamide](/img/structure/B3988728.png)
![4-[(3,4-dichlorophenyl)amino]-3-nitro-2H-chromen-2-one](/img/structure/B3988731.png)
![3-[(4,6-dimethyl-2-pyrimidinyl)thio]-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B3988742.png)

![3-(2,2-dichlorovinyl)-2,2-dimethyl-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}cyclopropanecarboxamide](/img/structure/B3988761.png)
![4-nitrophenyl 3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)benzoate](/img/structure/B3988764.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)-2-furamide](/img/structure/B3988770.png)
![6-amino-3-methyl-4-[5-(2-nitrophenyl)-2-furyl]-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B3988773.png)
![N-[2-(1-adamantyl)ethyl]-4-chlorobenzamide](/img/structure/B3988775.png)

![ethyl 2-[3-hydroxy-5-(3-nitrophenyl)-2-oxo-4-(2-thienylcarbonyl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B3988797.png)
